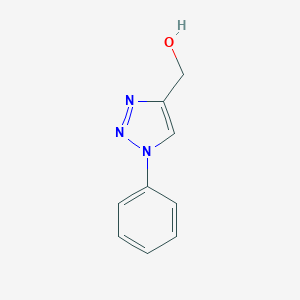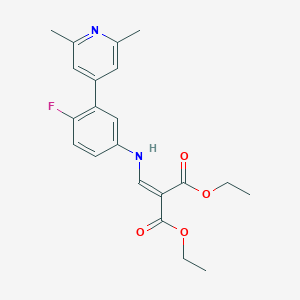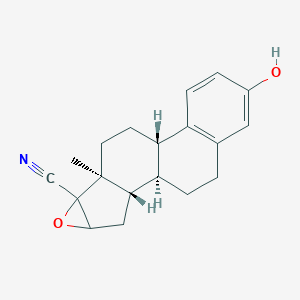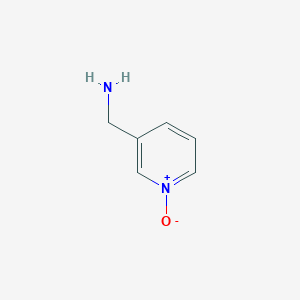
3-Pyridinemethanamine 1-oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polymeric cobalt(II) complexes incorporating pyridine-N-oxide (referred to as pyo) showcases the versatility of 3-Pyridinemethanamine 1-oxide in forming complex structures. These compounds, such as [Co(pyo)2(dca)2]n, demonstrate the compound's ability to act as a ligand, forming coordination chains and intricate molecular architectures (Ghoshal et al., 2004).
Molecular Structure Analysis
The molecular structure of pyridine-N-oxide has been determined through gas phase electron diffraction, revealing internuclear distances and bond angles that highlight the unique geometric configuration of the molecule. The structure is characterized by specific bond distances such as N1–C2 and N1–O7, providing insights into the electronic and spatial arrangement that influences its reactivity and interaction with other molecules (Chiang, 1974).
Chemical Reactions and Properties
3-Pyridinemethanamine 1-oxide undergoes various chemical reactions, including 1,3-dipolar cycloaddition with phenyl isocyanates, forming dihydropyridine-form cycloadducts. These reactions are influenced by temperature and the presence of substituents, highlighting the compound's reactivity towards nucleophilic addition and cycloaddition reactions (Hisano et al., 1981).
Physical Properties Analysis
The physical properties of 3-Pyridinemethanamine 1-oxide derivatives, such as their crystalline structures and magnetic behavior, have been extensively studied. These properties are crucial for understanding the material characteristics of compounds containing 3-Pyridinemethanamine 1-oxide, which can influence their application in catalysis, magnetic materials, and coordination chemistry (Ghoshal et al., 2004).
Chemical Properties Analysis
The chemical properties of 3-Pyridinemethanamine 1-oxide are highlighted by its reactions with thiols, demonstrating its nucleophilicity and the ability to undergo substitution reactions. These properties are essential for synthetic applications, where 3-Pyridinemethanamine 1-oxide can be used as a building block for more complex molecules (Prachayasittikul et al., 1991).
Wissenschaftliche Forschungsanwendungen
- Computational Chemistry
- A computational study of the structures and energetics of amine N-oxides, including pyridine N-oxides, was conducted .
- The study employed various computational models and allowed comparisons with published experimental data .
- The range of calculated N-O bond dissociation energies (BDE) was about 40 kcal/mol .
- The study also explored the difference in BDE between pyridine N-oxide (PNO) and trimethylamine N-oxide (TMAO) .
Amine N-oxides, including pyridine N-oxides, are generally used in organic synthesis due to their unique chemical properties . They can act as ligands in coordination chemistry, and they are also used in the preparation of certain pharmaceuticals .
Amine N-oxides, including pyridine N-oxides, are generally used in organic synthesis due to their unique chemical properties . They can act as ligands in coordination chemistry, and they are also used in the preparation of certain pharmaceuticals .
Safety And Hazards
The safety data sheet for 3-Pyridinemethanamine 1-oxide includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULFLYPLSCKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinemethanamine 1-oxide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


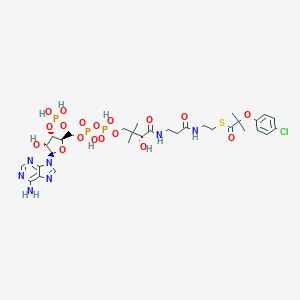
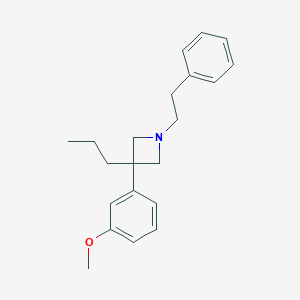


![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
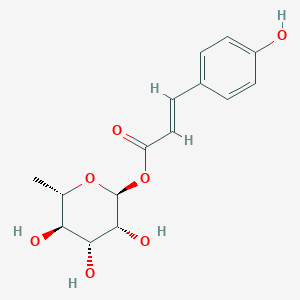
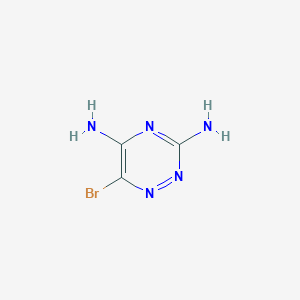
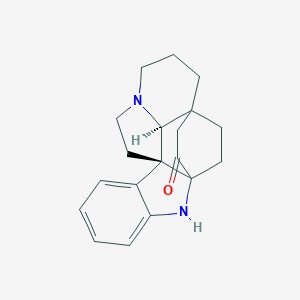
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
